BG-Stk33-56 - 1404437-63-3

BG-Stk33-56

Catalog Number: EVT-509318
CAS Number: 1404437-63-3
Molecular Formula: C19H12ClN3O2S
Molecular Weight: 381.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BG-Stk33-56 is a compound that has garnered attention in the field of cancer research due to its potential role in inhibiting specific kinases associated with tumor progression. This compound is derived from the Stk33 kinase, which has been implicated in various malignancies, including hepatocellular carcinoma and lung cancer. The understanding of BG-Stk33-56's mechanism and its applications in therapeutic contexts is critical for advancing cancer treatment strategies.

Source

BG-Stk33-56 is synthesized from the Stk33 kinase, which is known for its involvement in cellular proliferation and survival mechanisms in cancer cells. Research indicates that Stk33 plays a significant role in promoting tumor growth and angiogenesis through its interactions with various signaling pathways, particularly those involving hypoxia-inducing factor 1-alpha and vascular endothelial growth factor A.

Classification

BG-Stk33-56 can be classified as an experimental therapeutic agent targeting serine/threonine kinases. It falls under the category of small molecule inhibitors that modulate kinase activity, potentially leading to the suppression of tumor growth.

Synthesis Analysis

Methods

The synthesis of BG-Stk33-56 typically involves organic synthesis techniques that allow for the modification of the Stk33 kinase structure to enhance its inhibitory properties. Specific methods may include:

  1. Chemical Modification: The introduction of functional groups to increase binding affinity or selectivity towards the Stk33 kinase.
  2. Recombinant Protein Expression: Utilizing genetic engineering techniques to express modified forms of Stk33, which can then be used as a basis for synthesizing derivatives like BG-Stk33-56.

Technical Details

The synthesis process often employs high-performance liquid chromatography (HPLC) for purification and characterization of the compound. Mass spectrometry may also be utilized to confirm the molecular weight and structure of BG-Stk33-56 during synthesis.

Molecular Structure Analysis

Structure

The molecular structure of BG-Stk33-56 is characterized by specific functional groups that confer its inhibitory properties on the Stk33 kinase. While detailed structural data specific to BG-Stk33-56 may not be fully available, it is likely derived from known structures of similar kinase inhibitors.

Data

Structural analysis typically includes:

  • Molecular Weight: Determined through mass spectrometry.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the three-dimensional arrangement of atoms within the compound.
Chemical Reactions Analysis

Reactions

BG-Stk33-56 undergoes various chemical reactions that are crucial for its activity as a kinase inhibitor. These may include:

  1. Phosphorylation Reactions: Inhibition of the phosphorylation process mediated by Stk33, which is essential for its role in cell signaling.
  2. Binding Interactions: Formation of non-covalent interactions with ATP-binding sites on the Stk33 kinase.

Technical Details

The kinetics of these reactions can be analyzed using enzyme assays that measure the rate of phosphorylation in the presence and absence of BG-Stk33-56, providing insights into its efficacy as an inhibitor.

Mechanism of Action

Process

The mechanism by which BG-Stk33-56 exerts its effects involves competitive inhibition at the ATP-binding site of the Stk33 kinase. By binding to this site, BG-Stk33-56 prevents ATP from interacting with the kinase, thereby inhibiting its activity and subsequent downstream signaling pathways associated with tumor growth.

Data

Research indicates that inhibition of Stk33 leads to reduced proliferation rates in cancer cell lines dependent on this kinase for survival, supporting its potential as a therapeutic target.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: The solubility profile in various solvents is crucial for determining its bioavailability and formulation.
  • Stability: Stability studies under different conditions (temperature, pH) are necessary to ensure efficacy over time.

Chemical Properties

  • pKa Values: Determining the acid dissociation constants helps understand ionization at physiological pH.
  • LogP: The partition coefficient provides insight into lipophilicity, affecting absorption and distribution within biological systems.
Applications

Scientific Uses

BG-Stk33-56 holds promise in several scientific applications:

  1. Cancer Research: As a potential therapeutic agent targeting specific cancers associated with Stk33 activity.
  2. Drug Development: Serving as a lead compound for developing more selective inhibitors against serine/threonine kinases.
  3. Biochemical Studies: Understanding kinase signaling pathways and their implications in disease processes.
STK33 Kinase as a Therapeutic Target in Oncogenic and Reproductive Disorders

Role of STK33 in KRAS-Driven Tumorigenesis and Synthetic Lethality Mechanisms

STK33 has emerged as a critical vulnerability in cancers harboring KRAS mutations, where it exhibits synthetic lethal interactions. Synthetic lethality occurs when inhibition of STK33 selectively targets cells with mutant KRAS while sparing normal cells. High-throughput RNAi screens initially identified STK33 as essential for the survival of KRAS-dependent cancer cells across diverse tissue origins, including pancreatic, lung, and colorectal carcinomas [7]. Mechanistically, STK33 regulates the stability and transcriptional activity of oncogenic KRAS effectors. In pancreatic ductal adenocarcinoma (PDAC), STK33 acts as a downstream mediator of HIF1α, amplifying hypoxic signaling pathways that drive tumor proliferation [4]. Similarly, STK33 binds to c-Myc in hepatocellular carcinoma, enhancing its transcriptional activity and promoting cell cycle progression [1] [7].

Table 1: STK33 Expression and Synthetic Lethality in KRAS-Driven Cancers

Cancer TypeSTK33 Expression LevelKey Molecular MechanismFunctional Consequence
Pancreatic Ductal AdenocarcinomaOverexpressedHIF1α/STK33 signaling axisEnhanced tumor proliferation
Hepatocellular CarcinomaOverexpressedSTK33/c-Myc complex formationIncreased cell cycle progression
Colorectal CancerHypermethylated*STK33/ERK2 interactionMetastasis promotion via ERK signaling
Non-Small Cell Lung CancerOverexpressedRPS6/BAD signaling transductionSuppressed apoptosis

Note: Hypermethylation in CRC correlates with reduced STK33 expression but enhanced metastatic potential [9].

Controversy persists regarding STK33’s synthetic lethal role. While initial studies reported KRAS mutant cell lines were sensitive to STK33 suppression [7], subsequent investigations using small molecule inhibitors and RNAi in broader cancer panels failed to validate this dependency [7]. This discrepancy may stem from tissue-specific contexts or compensatory signaling pathways. Nevertheless, STK33 remains overexpressed in multiple KRAS-driven malignancies, positioning it as a compelling therapeutic target.

STK33 Dependency in Metastatic Progression of Epithelial Cancers

Beyond proliferation, STK33 critically regulates epithelial-mesenchymal transition (EMT) and metastatic dissemination. STK33 promotes EMT by phosphorylating the intermediate filament protein vimentin at its non-α-helical N-terminal domain [3]. This phosphorylation event destabilizes vimentin polymers, facilitating cytoskeletal remodeling essential for cell motility and invasion. In hypopharyngeal squamous cell carcinoma (HSCC), STK33 overexpression correlates with advanced tumor stage, lymph node metastasis, and reduced disease-specific survival [4]. Similarly, STK33 knockdown in esophageal squamous cell carcinoma (ESCC) suppresses migration and invasion by modulating inflammation-related pathways, including NF-κB and STAT3 signaling [4].

Table 2: STK33-Mediated Molecular Pathways in Cancer Metastasis

Metastatic MechanismSTK33 Substrate/PathwayFunctional ImpactValidation Model
Cytoskeletal RemodelingVimentin phosphorylationEnhanced cell motility and invasionIn vitro kinase assays [3]
EMT InductionPI3K/Akt/mTOR activationLoss of epithelial markers (E-cadherin)Gastric cancer models [4]
Inflammation-Driven InvasionNF-κB/STAT3 signalingUpregulation of MMP2/9ESCC xenografts [4]
Anoikis ResistancemTOR/ULK1 autophagy pathwaySurvival in circulationRenal cell carcinoma models [1]

In vivo evidence further supports STK33’s pro-metastatic role. Xenograft models of ESCC with high STK33 expression exhibit accelerated tumor growth and distant metastasis, whereas STK33 silencing reverses these effects [4]. Additionally, STK33-mediated autophagy promotes renal cell carcinoma metastasis by regulating mTOR/ULK1 signaling, enabling cancer cells to survive oxidative stress during hematogenous dissemination [1]. These findings underscore STK33 as a master regulator of metastatic competence.

Implications of STK33 Dysregulation in Male Infertility and Spermatogenic Defects

STK33 is indispensable for spermiogenesis, the final phase of sperm cell development. Loss-of-function mutations in STK33 are linked to non-obstructive azoospermia (NOA) in humans, characterized by absent sperm in semen due to defective spermatogenesis [2]. Murine models recapitulate this phenotype: Stk33-/- mice produce malformed, immotile sperm with structural defects in the mitochondrial sheath, fibrous sheath, outer dense fiber, and axoneme [2] [5]. Mechanistically, STK33 phosphorylates fibrous sheath components AKAP3 and AKAP4, which organize the sperm flagellar structure. Deletion of Stk33 disrupts AKAP3/4 phosphorylation, impairing fibrous sheath assembly and compromising flagellar function [2].

Table 3: STK33-Related Spermatogenic Defects and Molecular Targets

Spermiogenesis StageSTK33 FunctionDefect in Knockout ModelsHuman Correlate
Flagellar AssemblyAKAP3/AKAP4 phosphorylationDisrupted fibrous sheath structureAsthenozoospermia [2]
Manchette FormationMicrotubule organizationAberrant manchette elongationMultiple morphological abnormalities of the flagella (MMAF) [1]
Sperm Motility AcquisitionCalcium signaling modulationReduced progressive motilitySpermatogenic failure 93 (SPGF93) [1]
Oocyte ActivationSperm-oocyte fusion competenceFertilization failureNon-obstructive azoospermia [2]

STK33 localizes to the manchette, a transient microtubular structure guiding sperm tail elongation. In elongating spermatids, loss of STK33 causes abnormal manchette morphology—manifesting as tight, straight structures—which disrupts cargo transport essential for flagellar development [5]. This defect aligns with human phenotypes where frameshift mutations in STK33 cause asthenozoospermia and MMAF syndrome [1]. Crucially, STK33 inhibition (e.g., via compounds like CDD-2807) induces reversible contraceptive effects in male mice without testicular toxicity, highlighting its potential as a target for non-hormonal contraceptives [10].

Properties

CAS Number

1404437-63-3

Product Name

BG-Stk33-56

IUPAC Name

N-[5-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide

Molecular Formula

C19H12ClN3O2S

Molecular Weight

381.8

InChI

InChI=1S/C19H12ClN3O2S/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24)

InChI Key

OQVDVROJIIHDBB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.